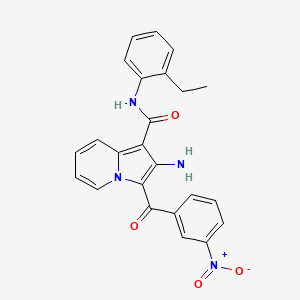

2-amino-N-(2-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-(2-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O4/c1-2-15-8-3-4-11-18(15)26-24(30)20-19-12-5-6-13-27(19)22(21(20)25)23(29)16-9-7-10-17(14-16)28(31)32/h3-14H,2,25H2,1H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZXOOMYHBKTUBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Indolizine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable electrophiles.

Introduction of the Amino Group: Amination reactions, often using reagents like ammonia or amines, are employed to introduce the amino group at the desired position.

Attachment of the 2-Ethylphenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions to attach the ethylphenyl group to the indolizine core.

Addition of the 3-Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via acylation reactions using nitrobenzoyl chloride or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives, which may further participate in various coupling reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Various substituted indolizine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-amino-N-(2-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Indolizine derivatives are known for their anti-inflammatory, antimicrobial, and anticancer activities. This compound, with its specific substitutions, may exhibit unique biological activities that could be harnessed for therapeutic purposes.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or dyes. Its structural properties may impart desirable characteristics to these materials, such as enhanced stability or specific electronic properties.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide would depend on its specific biological target. Generally, indolizine derivatives interact with various molecular targets, including enzymes, receptors, and DNA. The amino and nitrobenzoyl groups may facilitate binding to these targets through hydrogen bonding, electrostatic interactions, or hydrophobic effects, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogues:

Key Observations :

Pharmacokinetic Considerations

- Metabolic Stability : Nitro groups are prone to reduction in vivo, whereas methoxy groups are metabolically stable, suggesting divergent metabolic pathways for analogues .

Biological Activity

2-amino-N-(2-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a compound belonging to the indolizine family, notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

- Molecular Formula: C24H20N4O4

- Molecular Weight: 428.44 g/mol

- CAS Number: 904266-83-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Indolizine Core: Achieved through cyclization reactions involving pyrrole derivatives.

- Introduction of the Nitrobenzoyl Group: This is done via nitration followed by Friedel-Crafts acylation.

- Attachment of the Ethylphenyl Group: Accomplished through substitution reactions.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The following findings summarize its activity against various cancer cell lines:

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.95 - 1.50 | Inhibition of EGFR and CDK2, induction of apoptosis |

| Other Cancer Lines | Variable | Multi-targeted kinase inhibition |

In vitro studies have shown that the compound exhibits significant antiproliferative activity against the MCF-7 breast cancer cell line, with GI50 values comparable to doxorubicin, a standard chemotherapy drug . The mechanism involves apoptosis induction, as evidenced by increased levels of apoptotic markers such as Caspases 3, 8, and 9, and changes in Bcl-2 and Bax protein levels .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Case Studies

-

Study on Antiproliferative Activity:

A study focused on a series of indole derivatives demonstrated that compounds similar to this compound exhibited strong anticancer effects against multiple cell lines, indicating a promising therapeutic profile . -

Mechanistic Insights:

Research indicated that the compound's action involves multi-target interactions, including inhibition of key kinases involved in cancer progression. This suggests that it may serve as a lead compound for developing new anticancer therapies .

Q & A

Q. What are the established synthetic routes for preparing 2-amino-N-(2-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide?

The synthesis typically involves multi-step reactions:

- Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using palladium or copper catalysts under inert conditions .

- Functionalization : Introduction of the amino group via nucleophilic substitution (e.g., amines with coupling agents like EDCI/DCC) and benzoylation using 3-nitrobenzoyl chloride .

- Purification : Recrystallization or chromatography to isolate the final product . Key challenges include controlling nitro group stability during benzoylation and ensuring regioselectivity in substitutions .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks, respectively (e.g., aromatic protons at δ 7.0–8.5 ppm) .

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

- IR Spectroscopy : Detects functional groups like amides (1650–1700 cm) and nitro groups (1520–1350 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the 3-nitrobenzoyl moiety?

- Temperature Control : Lower temperatures (0–5°C) reduce nitro group decomposition during electrophilic substitution .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve benzoyl chloride reactivity while minimizing side reactions .

- Catalyst Screening : Lewis acids (e.g., AlCl) may enhance electrophilic substitution efficiency .

- Real-Time Monitoring : HPLC or TLC tracks reaction progress to halt at optimal conversion .

Q. What strategies resolve ambiguities in the compound’s regiochemistry during substitution reactions?

- X-ray Crystallography : Provides definitive structural assignments for crystalline derivatives .

- Computational Modeling : DFT calculations predict electronic environments and substituent effects on reactivity .

- Comparative Synthesis : Synthesize and characterize positional isomers (e.g., 4-nitro vs. 3-nitro derivatives) to contrast spectral data .

Q. How do structural modifications influence biological activity in indolizine derivatives?

- Substituent Effects :

- Nitro Group : Enhances electron-withdrawing properties, potentially increasing binding to target proteins (e.g., kinase inhibition) .

- Ethylphenyl vs. Methoxyphenyl : Hydrophobic substituents improve membrane permeability, as seen in related indolizine carboxamides .

- Activity Assays :

- Anticancer : MTT assays using cancer cell lines (e.g., MCF-7, HeLa) evaluate IC values .

- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria quantify zone-of-inhibition metrics .

Methodological and Data Analysis Questions

Q. What experimental controls are essential when evaluating this compound’s biological activity?

- Negative Controls : Solvent-only treatments (e.g., DMSO) to rule out vehicle effects .

- Positive Controls : Reference drugs (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antibacterial assays) .

- Dose-Response Curves : Ensure linearity across concentrations (e.g., 0.1–100 µM) to validate reproducibility .

Q. How should researchers address contradictory results in cytotoxicity studies across different cell lines?

- Mechanistic Profiling : Use transcriptomics or proteomics to identify cell-specific target pathways .

- Membrane Permeability Assays : Measure cellular uptake via fluorescence tagging (e.g., FITC conjugates) to correlate activity with bioavailability .

- Statistical Validation : Apply ANOVA or Student’s t-tests to confirm significance of inter-study variability .

Advanced Structural and Functional Questions

Q. What computational tools predict the compound’s interaction with biological targets?

- Molecular Docking (AutoDock/Vina) : Simulate binding to receptors (e.g., EGFR, PARP) using crystal structures from the PDB .

- MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories) .

- ADMET Prediction : Software like SwissADME forecasts pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How can researchers validate the compound’s stability under physiological conditions?

- pH-Dependent Degradation : Incubate in buffers (pH 1–9) and monitor via HPLC .

- Plasma Stability Assays : Exposure to human plasma (37°C) quantifies metabolic breakdown over 24 hours .

- Forced Degradation Studies : Use heat, light, or oxidizers (HO) to identify degradation pathways .

Data Reporting and Reproducibility

Q. What metadata should accompany experimental data to ensure reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.